molecular formula C7H4F3N5O2 B11866502 2,2,2-Trifluoro-N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide CAS No. 21323-85-3

2,2,2-Trifluoro-N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide

Cat. No.: B11866502
CAS No.: 21323-85-3
M. Wt: 247.13 g/mol
InChI Key: VNPWMTLMRKAUFQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide is a chemical compound with the molecular formula C7H5F3N4O2 It is characterized by the presence of a trifluoroacetamide group attached to a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a purine derivative under specific conditionsThe reaction is usually carried out in an organic solvent such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted purine derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It is used in the development of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality.

    N-Methyl-2,2,2-trifluoroacetamide: Another analog with a methyl group attached to the nitrogen.

    2,2,2-Trifluoro-N-(2-oxo-3,4-dihydro-2H-chromen-7-yl)acetamide: A compound with a chromenyl group instead of a purine derivative.

Uniqueness

2,2,2-Trifluoro-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide is unique due to the presence of both the trifluoroacetamide group and the purine derivative. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

21323-85-3

Molecular Formula

C7H4F3N5O2

Molecular Weight

247.13 g/mol

IUPAC Name

2,2,2-trifluoro-N-(6-oxo-1,7-dihydropurin-2-yl)acetamide

InChI

InChI=1S/C7H4F3N5O2/c8-7(9,10)5(17)15-6-13-3-2(4(16)14-6)11-1-12-3/h1H,(H3,11,12,13,14,15,16,17)

InChI Key

VNPWMTLMRKAUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)NC(=O)C(F)(F)F

Origin of Product

United States

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